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molecular formula C8H16O B8511428 2,2,3,3-Tetramethylbutanal

2,2,3,3-Tetramethylbutanal

Cat. No. B8511428
M. Wt: 128.21 g/mol
InChI Key: OKSBWDKKULDLPF-UHFFFAOYSA-N
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Patent
US07326719B2

Procedure details

A 1000 mL round-bottom-flask was equipped with a stir bar, flushed with Ar and charged with 500 mL dry CH2Cl2 and 2,2,3,3-tetramethyl-butanol (12.9 g, 99.2 mmol, 1.0 equiv). Pyridinium chlorochromate (PCC) (20.7 g, 96 mmol) was added portionwise over 5 min. The reaction mixture turned dark rapidly and was stirred at room temperature for 3 h. The reaction solvent was then decanted, washed 1 N HCl (1×250 mL), and concentrated on a rotary evaporator. The resulting pasty residue was stirred with hexanes (300 mL) for 10 min then filtered. The filtrate was dried with Na2SO4, filtered, and concentrated to provide 8.3 g (65% yield) of the desired 2,2,3,3-tetramethyl-butanal which was used without further purification.
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([C:5]([CH3:8])([CH3:7])[CH3:6])[CH2:3][OH:4].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH3:1][C:2]([CH3:9])([C:5]([CH3:8])([CH3:7])[CH3:6])[CH:3]=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
20.7 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
12.9 g
Type
reactant
Smiles
CC(CO)(C(C)(C)C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1000 mL round-bottom-flask was equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
flushed with Ar
CUSTOM
Type
CUSTOM
Details
The reaction solvent was then decanted
WASH
Type
WASH
Details
washed 1 N HCl (1×250 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
STIRRING
Type
STIRRING
Details
The resulting pasty residue was stirred with hexanes (300 mL) for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
then filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C=O)(C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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